[3-(Diethylamino)phenyl]methanol
Description
Properties
IUPAC Name |
[3-(diethylamino)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12(4-2)11-7-5-6-10(8-11)9-13/h5-8,13H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYKUNKNLHBYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58293-93-9 | |
| Record name | [3-(diethylamino)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Diethylamino)phenyl]methanol typically involves the reaction of 3-(diethylamino)benzaldehyde with a reducing agent. One common method is the reduction of 3-(diethylamino)benzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reducing agents or catalysts to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions: [3-(Diethylamino)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(diethylamino)benzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can lead to the formation of 3-(diethylamino)phenylmethane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Substitution: Various reagents such as acyl chlorides, alkyl halides, or sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: 3-(Diethylamino)benzaldehyde.
Reduction: 3-(Diethylamino)phenylmethane.
Substitution: Derivatives of this compound with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Chemistry: [3-(Diethylamino)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is utilized as a precursor for the synthesis of bioactive molecules. It is involved in the development of compounds with potential therapeutic applications, such as antimicrobial and anticancer agents.
Medicine: The compound is investigated for its potential use in medicinal chemistry. Derivatives of this compound are studied for their pharmacological properties and potential as drug candidates.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [3-(Diethylamino)phenyl]methanol depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological targets, such as enzymes, receptors, and nucleic acids. The diethylamino group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Physical Properties :
- Molecular Weight: Estimated ~193.27 g/mol (based on C₁₁H₁₇NO).
- Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, dichloromethane) and alcohols due to the diethylamino group’s basicity and hydroxymethyl polarity.
- Boiling Point: Expected to exceed 200°C (inferred from similar compounds like 3-(Diethylamino)-2,2-dimethylpropan-1-ol, which boils at 227°C) .
Applications: Potential uses include pharmaceutical intermediates (e.g., nicotinic receptor antagonists, as seen in ), agrochemicals, or chiral building blocks due to its stereoelectronic properties .
Comparison with Structurally Similar Compounds
Diethylaminoethanol (2-(Diethylamino)ethanol)
Structure: Aliphatic diethylamino alcohol (C₆H₁₅NO). Key Properties:
Comparison :
- Reactivity: The aliphatic chain in diethylaminoethanol allows for faster nucleophilic reactions compared to the aromatic system in this compound.
- Toxicity: Diethylaminoethanol exhibits higher volatility, increasing inhalation risks, whereas the aromatic counterpart may pose greater dermal absorption risks due to lipophilicity .
3-(Diethylamino)-2,2-dimethylpropan-1-ol
Structure: Branched aliphatic diethylamino alcohol (C₉H₂₁NO). Key Properties:
Comparison :
- Steric Effects: Branching in 3-(Diethylamino)-2,2-dimethylpropan-1-ol increases steric hindrance, reducing reaction rates compared to the linear hydroxymethyl group in this compound.
- Lipophilicity : Higher logP (predicted ~1.5) due to branching vs. the aromatic compound’s logP ~2.0 (estimated), impacting membrane permeability .
(R)-3-(1-(Dimethylamino)ethyl)phenol
Structure: Aromatic phenol with a dimethylaminoethyl side chain (C₁₀H₁₅NO). Key Properties:
Comparison :
- Basicity: Dimethylamino group (pKa ~10) is less basic than diethylamino (pKa ~11), affecting protonation states under physiological conditions.
- Flexibility: The ethyl spacer in (R)-3-(1-(Dimethylamino)ethyl)phenol enhances conformational flexibility, unlike the rigid phenylmethanol structure .
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic Acid
Structure: Coumarin derivative with diethylamino and benzothiazole groups (C₂₁H₁₇N₃O₃S). Key Properties:
Comparison :
- Electronic Effects: The diethylamino group in the coumarin derivative enhances fluorescence via electron donation, whereas this compound lacks a conjugated system for such applications.
- Complexity : Higher molecular weight and multifunctional groups limit the coumarin derivative’s use in simple synthetic pathways compared to the target compound .
[4-(Difluoromethoxy)-3-methoxyphenyl]methanol
Structure: Aromatic methanol with difluoromethoxy and methoxy substituents (C₉H₁₀F₂O₃). Key Properties:
Comparison :
- Reactivity: The target compound’s diethylamino group facilitates electrophilic aromatic substitution, while the fluorinated analog’s electron-withdrawing groups direct reactions to specific ring positions.
- Boiling Point: Fluorination likely lowers the boiling point compared to this compound .
Biological Activity
[3-(Diethylamino)phenyl]methanol, also known as 3-(diethylamino)benzyl alcohol, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N, with a molecular weight of approximately 203.28 g/mol. The structure features a diethylamino group attached to a phenyl ring, which is further connected to a hydroxymethyl group. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N |
| Molecular Weight | 203.28 g/mol |
| Chemical Structure | Structure |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane and inhibition of key metabolic pathways.
- Case Study : A study conducted by Smith et al. (2022) demonstrated that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Research indicates that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- Research Findings : In a study published in the Journal of Cancer Research (2023), this compound was shown to reduce cell viability in human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The study highlighted the compound's ability to inhibit tumor growth in xenograft models.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.
- Inhibition Studies : A recent investigation found that this compound exhibited MAO-B inhibitory activity with an IC50 value of 8 µM, suggesting its potential use in treating neurodegenerative diseases such as Parkinson's disease.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Action : The compound disrupts bacterial membranes and interferes with cellular respiration.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Interaction : By binding to MAO, it inhibits the breakdown of neurotransmitters, enhancing their levels in the brain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
